molecular formula C20H16N4O2S B2499424 N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide CAS No. 1113120-56-1

N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B2499424
CAS RN: 1113120-56-1
M. Wt: 376.43
InChI Key: NDQHPARTHANOAK-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Apoptotic Effects

  • Triazole-oxadiazole compounds, structurally related to the compound , have shown promising antifungal and apoptotic activities against Candida species. These compounds were confirmed to have an apoptotic effect on Candida species, indicating their potential in antifungal therapy (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Antimicrobial Activities

  • A study on similar triazole derivatives revealed their significant antimicrobial activities. These compounds were effective against various bacterial and fungal species, showcasing their potential in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Antibacterial Properties

  • Research involving derivatives of 2-Methylbenzimidazole containing 1,3,4-Oxadiazole or 1,2,4-Triazole heterocycles, related to the chemical structure , demonstrated significant antibacterial properties. These compounds were tested against a range of bacteria, mold, and yeast, highlighting their potential in antibacterial applications (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Structure-Activity Relationship Studies

  • Studies focused on the structure-activity relationship of 5-Membered Heterocyclic Derivatives, closely related to the target compound, have contributed to understanding the impact of various moieties on the potency of triazole derivatives. This research is vital for designing compounds with enhanced biological activities (Kumudha, 2016).

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to a range of biological effects . The interaction with these targets can lead to changes at the molecular and cellular level, resulting in the observed pharmacological activities.

Biochemical Pathways

Given the broad range of pharmacological activities associated with thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, microbial growth, tumor growth, and more.

Result of Action

Given the reported pharmacological activities of similar compounds , it can be inferred that the compound may have effects such as reducing inflammation, inhibiting microbial growth, or suppressing tumor growth.

properties

IUPAC Name

2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-7-9-14(10-8-13)17-18-19(27-23-17)20(26)24(12-21-18)11-16(25)22-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQHPARTHANOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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